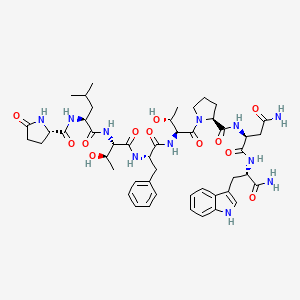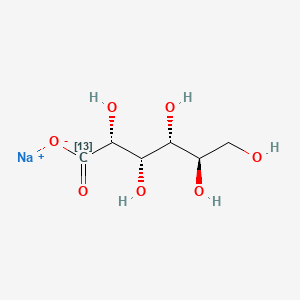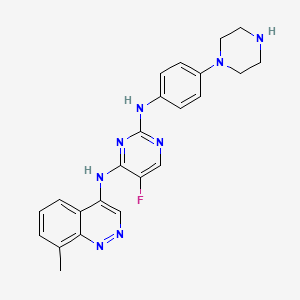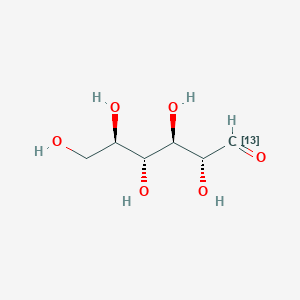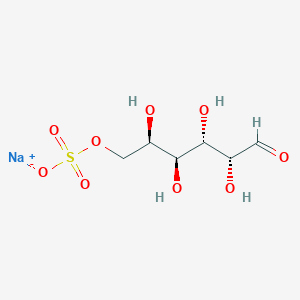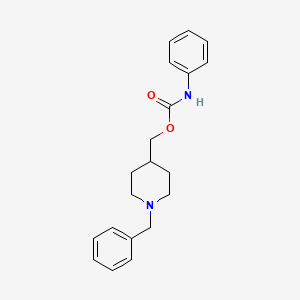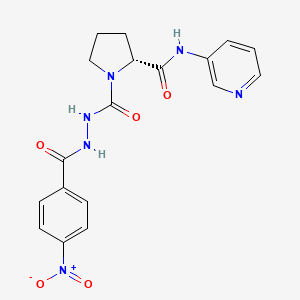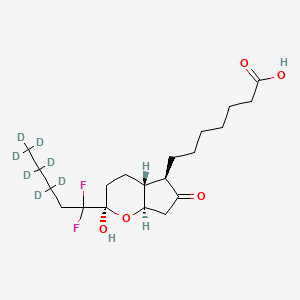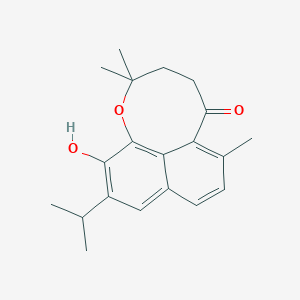
Dehydrobruceine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrobruceine B is a quassinoid compound isolated from the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydrobruceine B is typically isolated from the seeds of Brucea javanica. The extraction process involves several steps, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The compound is obtained as an amorphous powder with a molecular formula of C23H26O11 .
Industrial Production Methods: While the primary method of obtaining this compound is through natural extraction, there is ongoing research into synthetic methods to produce this compound on an industrial scale. These methods aim to replicate the natural biosynthetic pathways of Brucea javanica to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dehydrobruceine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Dehydrobruceine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of quassinoids.
Biology: It is used to investigate the biological activities of quassinoids, including their cytotoxic and anti-inflammatory properties.
Medicine: this compound has shown potential as an anti-cancer agent, particularly in enhancing the cytotoxic effects of chemotherapeutic drugs like cisplatin.
Mecanismo De Acción
Dehydrobruceine B exerts its effects primarily through the mitochondrial apoptotic pathway. It induces apoptosis in cancer cells by increasing the depolarization of the mitochondrial membrane potential and promoting the release of cytochrome c from mitochondria into the cytoplasm. This leads to the activation of caspase-3, caspase-9, and poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. Additionally, this compound downregulates the protein levels of Bcl-xL and Bcl-2, which are anti-apoptotic proteins, and upregulates the pro-apoptotic protein Bax .
Comparación Con Compuestos Similares
Bruceantinol B: Another quassinoid isolated from Brucea javanica, known for its anti-inflammatory properties.
Bruceine A: A quassinoid with similar biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Dehydrobruceine B: this compound is unique due to its potent apoptotic effects on cancer cells and its ability to enhance the cytotoxicity of chemotherapeutic agents like cisplatin. Its specific mechanism of action through the mitochondrial apoptotic pathway sets it apart from other quassinoids .
Propiedades
Fórmula molecular |
C23H26O11 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-acetyloxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C23H26O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h6,12,14-18,25,27-28H,5,7H2,1-4H3/t12-,14-,15-,16-,17-,18+,21+,22-,23+/m1/s1 |
Clave InChI |
JXTROYJRNXSSKW-XUVISEOFSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC |
SMILES canónico |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


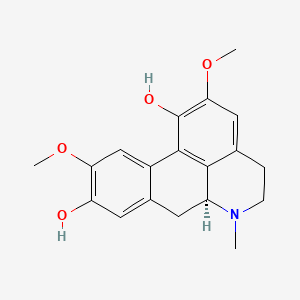
![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
